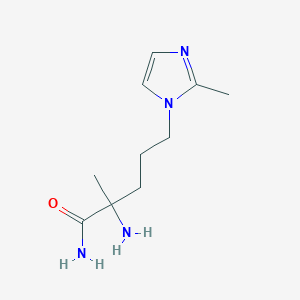

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanamide

Description

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide is a synthetic organic compound featuring a pentanamide backbone substituted with a 2-methylimidazole group at the fifth carbon and a methylated amino group at the second carbon. Its molecular formula is C₁₀H₁₇N₄O, with a molecular weight of 209.27 g/mol (estimated from structural analogs in and ). The compound’s structure combines the hydrogen-bonding capacity of the amide group with the aromatic and coordination properties of the imidazole ring, making it a candidate for bioactivity studies.

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanamide |

InChI |

InChI=1S/C10H18N4O/c1-8-13-5-7-14(8)6-3-4-10(2,12)9(11)15/h5,7H,3-4,6,12H2,1-2H3,(H2,11,15) |

InChI Key |

DYXXDFVLHPUHJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CCCC(C)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide, can be achieved through several methods:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

Wallach Synthesis: This involves the reaction of an imidazole with a haloketone.

Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

Marckwald Synthesis: This involves the reaction of an amino nitrile with an aldehyde.

Industrial Production Methods

Industrial production of imidazole derivatives often employs the Debus-Radziszewski synthesis due to its simplicity and efficiency. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazolines .

Scientific Research Applications

2-Amino-2-methyl-5-(2-methyl-

Biological Activity

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : C9H16N4O3

- Molecular Weight : 228.25 g/mol

- Structure : The compound features an imidazole ring, which is known for its biological significance and interaction with various biological targets.

The biological activity of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide is primarily attributed to its interaction with neurotransmitter systems and potential modulation of enzymatic pathways.

Neurotransmitter Modulation

Research indicates that compounds with similar structures can act as modulators of neurotransmitter receptors, particularly GABA and glutamate receptors. This modulation can lead to therapeutic effects in neurological disorders.

Enzymatic Inhibition

The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which could be beneficial in conditions such as cancer where metabolic reprogramming is a hallmark.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide:

Case Studies

-

Neuroprotection Study

- A study investigated the neuroprotective properties of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated significant reduction in cell death, suggesting a protective mechanism mediated by the modulation of antioxidant pathways.

-

Antimicrobial Efficacy

- A clinical trial assessed the antimicrobial properties of imidazole derivatives, including 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide. The findings demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent.

-

Cancer Cell Growth Inhibition

- Research focused on the anticancer effects of the compound showed that it significantly reduced proliferation rates in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Functional Group Variations

The compound’s closest analogs include:

LM11A-31 [(2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl)pentanamide] Key Differences: Replaces the 2-methylimidazole group with a morpholine ring. Impact: The morpholine group enhances water solubility and bioavailability compared to the hydrophobic 2-methylimidazole moiety. LM11A-31 has demonstrated neuroprotective effects and successfully entered Phase II clinical trials for Alzheimer’s disease . Molecular Weight: 439.34 g/mol (sulfate salt form) vs. 209.27 g/mol for the target compound.

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic Acid Dihydrochloride Key Differences: Features an additional amino group on the imidazole ring and a carboxylic acid terminus instead of an amide. Its molecular weight is 234.68 g/mol .

N-(2-Aminoethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (Biotinamide) Key Differences: Incorporates a sulfur-containing thienoimidazole ring and an aminoethyl side chain. Impact: The sulfur atom enhances binding to avidin-like proteins, mimicking biotin’s role in enzymatic cofactors. This highlights how heteroatom substitution in the imidazole ring can drastically alter biological targeting .

2.2. Physicochemical Properties

The aniline derivative in shows higher crystallinity (m.p. >130°C), suggesting stronger intermolecular interactions due to aromatic stacking .

Q & A

Q. Advanced

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites .

- Machine learning : Train models on existing bioactivity data to forecast derivative efficacy .

- MD simulations : Study stability in physiological conditions (pH, temperature) .

These approaches guide rational design of derivatives with enhanced activity or selectivity .

What are the key challenges in achieving regioselective functionalization of the imidazole ring in this compound?

Basic

Challenges include:

Q. Solutions :

- Use directing groups (e.g., boronates) to control substitution patterns .

- Employ mild conditions (low temperature, inert atmosphere) to minimize side reactions .

How can researchers design experiments to investigate the compound's stability under various pH and temperature conditions?

Q. Advanced

- Accelerated stability studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) while monitoring degradation via HPLC .

- Kinetic analysis : Calculate degradation rate constants () using Arrhenius plots to predict shelf life .

- LC-MS identification : Characterize degradation products to infer instability mechanisms .

| Stability Protocol | Parameters |

|---|---|

| pH range | 1.0, 7.4, 13.0 |

| Temperature | 25°C, 40°C, 60°C |

| Duration | 1–30 days |

Data from such studies inform storage recommendations (e.g., refrigeration, desiccation) .

What strategies are effective for scaling up synthesis while maintaining purity?

Q. Advanced

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

- Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Pilot-scale trials with rigorous QC checks (e.g., ICP-MS for metal residues) ensure reproducibility .

How can researchers address conflicting bioactivity results in cell-based vs. in vivo assays?

Q. Advanced

- Pharmacokinetic profiling : Assess absorption/distribution differences using LC-MS/MS .

- Metabolite screening : Identify active/inactive metabolites via liver microsome assays .

- Dose-response recalibration : Adjust in vitro concentrations to reflect in vivo bioavailability .

Contradictions often arise from assay-specific factors (e.g., cell permeability, protein binding), necessitating orthogonal validation .

What are the best practices for ensuring data integrity in collaborative research on this compound?

Q. Advanced

- Electronic lab notebooks (ELNs) : Use platforms like LabArchives for tamper-proof data recording .

- Blockchain : Immutable timestamping of experimental results to prevent data manipulation .

- Standard operating procedures (SOPs) : Define protocols for synthesis, analysis, and data sharing across institutions .

These practices mitigate risks of data duplication or misinterpretation .

How can isotopic labeling aid in mechanistic studies of this compound’s metabolic pathways?

Q. Advanced

- C/N labeling : Track metabolic fate using NMR or MS to identify cleavage sites .

- Stable isotope tracing : Quantitate metabolite flux in cell cultures or animal models .

- PET radiolabeling : Use C or F for real-time in vivo imaging .

Labeling strategies elucidate metabolic stability and toxicity profiles, critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.